Highly selective CB2 receptor agonist; Ki values are 0.037 and 363 nM for CB2 and CB1 receptors respectively. Increases P-ERK1/2 expression in HL-60 cells in vitro.
N-(Piperidin-1-yl)-1-(2,4-dichlorophenyl)-1,4-dihydro-6-methylindeno[1,2-c]pyrazole-3-carboxamide
CAS No.: 511532-96-0
VCID: VC0004569
Molecular Formula: C23H22Cl2N4O
Molecular Weight: 441.3 g/mol
* For research use only. Not for human or veterinary use.
![N-(Piperidin-1-yl)-1-(2,4-dichlorophenyl)-1,4-dihydro-6-methylindeno[1,2-c]pyrazole-3-carboxamide - 511532-96-0](/images/no_structure.jpg)
Description |
N-(Piperidin-1-yl)-1-(2,4-dichlorophenyl)-1,4-dihydro-6-methylindeno[1,2-c]pyrazole-3-carboxamide, commonly referred to as GP 1A, is a member of the pyrazole family. This compound is structurally characterized by its indeno[1,2-c]pyrazole core, which is a fused ring system, and it includes a piperidine moiety attached to the pyrazole ring. The presence of a 2,4-dichlorophenyl group and a methyl substituent on the indeno ring further defines its chemical structure. Synthesis and PreparationThe synthesis of GP 1A typically involves multi-step organic reactions. While specific synthesis protocols for this compound are not detailed in the provided sources, similar pyrazole derivatives often involve reactions such as condensation, cyclization, and amidation steps. For instance, the preparation of related compounds may involve the use of reagents like diisopropyl ether and HBTU (O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in solvents like acetonitrile . Table 2: Comparison with Related Compounds
|
|||||||||
---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 511532-96-0 | |||||||||
Product Name | N-(Piperidin-1-yl)-1-(2,4-dichlorophenyl)-1,4-dihydro-6-methylindeno[1,2-c]pyrazole-3-carboxamide | |||||||||
Molecular Formula | C23H22Cl2N4O | |||||||||
Molecular Weight | 441.3 g/mol | |||||||||
IUPAC Name | 1-(2,4-dichlorophenyl)-6-methyl-N-piperidin-1-yl-4H-indeno[1,2-c]pyrazole-3-carboxamide | |||||||||
Standard InChI | InChI=1S/C23H22Cl2N4O/c1-14-5-7-17-15(11-14)12-18-21(23(30)27-28-9-3-2-4-10-28)26-29(22(17)18)20-8-6-16(24)13-19(20)25/h5-8,11,13H,2-4,9-10,12H2,1H3,(H,27,30) | |||||||||
Standard InChIKey | FNOMTMVRTBHRET-UHFFFAOYSA-N | |||||||||
SMILES | CC1=CC2=C(C=C1)C3=C(C2)C(=NN3C4=C(C=C(C=C4)Cl)Cl)C(=O)NN5CCCCC5 | |||||||||
Canonical SMILES | CC1=CC2=C(C=C1)C3=C(C2)C(=NN3C4=C(C=C(C=C4)Cl)Cl)C(=O)NN5CCCCC5 | |||||||||
Synonyms | Gp1a compound N-(piperidin-1-yl)-1-(2,4-dichlorophenyl)-1,4-dihydro-6-methylindeno(1,2-c)pyrazole-3-carboxamide |
|||||||||
PubChem Compound | 10252734 | |||||||||
Last Modified | Sep 12 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume